
cis-3-Chloroacrylic acid
Overview
Description
cis-3-Chloroacrylic acid: is an olefinic compound with the chemical formula C3H3ClO2 . It is a derivative of acrylic acid where a chlorine atom is substituted at the third position of the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Chloroacrylic acid can be synthesized through the reaction of propargyl acid with thionyl chloride in anhydrous N,N-dimethylformamide at a temperature below 30°C. The reaction mixture is stirred for 45 minutes, then evaporated to remove excess thionyl chloride. The product is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolytic Dehalogenation
This is the primary reaction catalyzed by the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD), converting the compound into malonate semialdehyde and HCl through a water-mediated mechanism .
Key Data
Parameter | Uncatalyzed Reaction | cis-CaaD-Catalyzed Reaction |
---|---|---|
Energy Barrier | ~33.3 kcal/mol | ~16.6 kcal/mol |
Rate Constant | 2.2 × 10⁻¹² s⁻¹ | Enhanced by ~10¹²-fold |
Optimal pH | — | 8.0 |
Active-Site Residue Roles
-
Arg-70/Arg-73 : Polarize the substrate’s carboxylate group to facilitate nucleophilic attack .
-
Glu-114 : Activates the water molecule for nucleophilic addition .
Substitution Reactions
The chlorine atom in this compound can undergo substitution with nucleophiles (e.g., hydroxide ions or amines) under specific conditions .
Example Reaction
-
Reagent : (R)-oxirane-2-carboxylate
-
Product : Covalently modified Pro-1 in cis-CaaD, leading to enzyme inactivation .
-
Conditions : pH-dependent alkylation requiring Arg-70/Arg-73 for substrate positioning .
Hydration of Allene Substrates
cis-CaaD also processes non-halogenated substrates like 2,3-butadienoate (an allene) to produce acetoacetate .
Mechanism Highlights
-
Step 1 : Formation of an enamine intermediate between Pro-1 and the allene .
-
Inhibition : Reduction of the imine tautomer by NaBH₄ inactivates the enzyme .
Irreversible Inhibitors
Inhibitor | Mechanism | Effect |
---|---|---|
(R)-oxirane-2-carboxylate | Covalent modification of Pro-1 | Inactivates cis-CaaD |
3-Bromopropiolate | Forms 3-oxopropanoate adduct with Pro-1 | Enzyme inactivation |
pH Dependence
Comparative Analysis with trans-CaaD
Computational Insights
Density functional theory (DFT) studies reveal:
Scientific Research Applications
Biochemical Dehalogenation
Enzymatic Activity of cis-CaaD
Cis-3-chloroacrylic acid serves as a substrate for cis-CaaD, an enzyme that catalyzes the hydrolytic dehalogenation of this compound to produce malonate semialdehyde. This reaction is a critical step in the microbial degradation pathway of the nematicide 1,3-dichloropropene, which is used in agriculture to control pests. The enzymatic process involves several key residues that facilitate substrate binding and catalysis, including Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114 .
Mechanism Insights
Recent studies have elucidated the mechanism by which cis-CaaD operates. The enzyme exhibits a minimal three-step kinetic model involving substrate binding, chemical transformation, and product release. Notably, burst kinetics indicate that product release can be rate-limiting under certain conditions . Additionally, structural analyses have revealed that the enzyme can undergo covalent modification during its catalytic cycle, suggesting a more complex reaction pathway than previously understood .
Environmental Applications
Bioremediation Potential
The ability of cis-CaaD to degrade halogenated compounds positions it as a promising candidate for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic pollutants. The degradation pathway of 1,3-dichloropropene via this compound demonstrates how specific microbial enzymes can facilitate the breakdown of harmful substances into less toxic metabolites that can enter metabolic cycles such as the Krebs cycle .
Industrial Biocatalysis
Due to its enantiomer selectivity and catalytic efficiency, cis-CaaD and related dehalogenases are being explored for industrial applications in synthesizing chiral compounds. These enzymes can be utilized as biocatalysts for producing fine chemicals and pharmaceuticals where stereochemistry is crucial .
Case Study 1: Enzyme Kinetics and Mechanism
A study published in 2009 analyzed the kinetic properties of cis-CaaD using stopped-flow techniques and chemical quench methods. The findings demonstrated that substrate binding occurs rapidly followed by a slower chemical transformation phase. This study provided insights into the enzyme's catalytic mechanism and highlighted its potential for further applications in synthetic chemistry .
Case Study 2: Environmental Impact Assessment
Research conducted on the degradation of 1,3-dichloropropene in soil environments showed that microbial populations capable of utilizing this compound significantly reduced the concentration of this nematicide over time. This case study emphasized the role of cis-CaaD in environmental remediation strategies and its effectiveness in detoxifying agricultural runoff .
Summary Table
Application Area | Description | Key Findings/Implications |
---|---|---|
Biochemical Dehalogenation | Hydrolytic conversion of this compound to malonate semialdehyde | Critical for microbial degradation pathways |
Environmental Remediation | Detoxification of chlorinated organic pollutants | Effective in reducing concentrations of harmful nematicides |
Industrial Biocatalysis | Synthesis of chiral compounds using cis-CaaD | Potential for producing fine chemicals with specific stereochemistry |
Mechanism of Action
The mechanism of action of cis-3-Chloroacrylic acid involves its interaction with specific enzymes, such as this compound dehalogenase. This enzyme catalyzes the hydrolytic dehalogenation of the compound, resulting in the formation of malonate semialdehyde and hydrochloric acid. The reaction proceeds through a series of steps, including substrate binding, isomerization, and product release .
Comparison with Similar Compounds
- trans-3-Chloroacrylic acid
- 2-Chloroacrylic acid
- 3-Chloropropenoic acid
Comparison: cis-3-Chloroacrylic acid is unique due to its specific geometric configuration, which affects its reactivity and interaction with enzymes. Unlike its trans-isomer, this compound is specifically recognized and processed by this compound dehalogenase, highlighting its distinct biochemical properties .
Biological Activity
cis-3-Chloroacrylic acid (cis-3-CAA) is a compound that has gained attention due to its role in bacterial metabolism, specifically in the degradation of synthetic nematocides like cis-1,3-dichloropropene. The biological activity of cis-3-CAA is primarily mediated through the enzyme This compound dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of this compound, leading to the formation of malonate semialdehyde and hydrochloric acid. Understanding the biological activity of cis-3-CAA involves exploring its enzymatic interactions, potential applications in bioremediation, and its biochemical pathways.
Enzymatic Mechanism
cis-CaaD is a member of the tautomerase superfamily and plays a crucial role in the degradation pathway of halogenated compounds. The enzyme catalyzes the conversion of this compound to malonate semialdehyde through a hydrolytic dehalogenation reaction. This process not only detoxifies harmful compounds but also allows for their incorporation into central metabolic pathways such as the Krebs cycle.
Reaction Mechanism Overview
The reaction mechanism involves several key steps:
- Substrate Binding: The substrate binds to the active site of cis-CaaD.
- Covalent Catalysis: A covalent bond forms between the enzyme and substrate, facilitating the reaction.
- Hydrolysis: The enzyme catalyzes the hydrolysis of the covalent bond, releasing malonate semialdehyde and HCl.
This mechanism highlights the unique catalytic strategies employed by cis-CaaD, including covalent catalysis, which distinguishes it from other enzymes in its class .
Case Study 1: Enzyme Characterization
A study characterized cis-CaaD from Corynebacterium glutamicum, revealing insights into its kinetic properties and substrate specificity. The enzyme exhibited high activity under various pH conditions and demonstrated significant tolerance to organic solvents, making it a promising candidate for biotechnological applications in bioremediation .
Parameter | Value |
---|---|
Optimal pH | 8.0 |
Kinetic Efficiency | High |
Substrate Specificity | Broad |
Case Study 2: Structural Analysis
Structural studies using X-ray crystallography have provided detailed insights into the active site architecture of cis-CaaD. Key residues involved in substrate binding and catalysis have been identified, including Pro-1 and Arg residues, which are critical for enzymatic function .
Biotechnological Applications
The ability of cis-CaaD to degrade halogenated compounds positions it as a valuable tool in environmental biotechnology. Its application in bioremediation strategies aims to mitigate pollution caused by synthetic nematocides and other halogenated pollutants.
Potential Applications
- Bioremediation: Utilizing cis-CaaD for detoxifying contaminated environments.
- Biocatalysis: Employing the enzyme in industrial processes to convert halogenated substrates into less harmful products.
Q & A
Q. Basic: What are the structural characteristics of cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) and how do they influence substrate specificity?
Answer:
cis-CaaD is a homotrimeric enzyme (149 residues per monomer) with two fused β–α–β structural motifs, characteristic of the tautomerase superfamily (TSF). Six active site residues—Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114—are critical for catalysis. Arg-70 and Arg-73 bind the substrate’s carboxylate group, polarizing it to facilitate nucleophilic water attack at C-3, while Pro-1 acts as a general acid. This structural arrangement confers strict specificity for cis-3-haloacrylates over trans-isomers .
Q. Basic: What experimental methods are used to determine cis-CaaD’s kinetic parameters?
Answer:
Steady-state kinetics are measured via UV absorbance changes (e.g., at 224 nm for substrate depletion) and fitted to the Michaelis-Menten equation. Pre-steady-state analyses use stopped-flow fluorescence (tracking active site Trp residues) and chemical-quench techniques with ion chromatography to quantify halide release. For example, kcat and Km values for cis-3-bromoacrylate were determined as 10 s⁻¹ and 0.2 mM, respectively, in phosphate buffer .
Q. Advanced: How do pre-steady-state kinetic analyses resolve the catalytic mechanism of cis-CaaD?
Answer:
Burst kinetics observed in chemical-quench experiments indicate rate-limiting product release. Global fitting of fluorescence and halide release data (using KinTek Explorer) supports a four-step mechanism:
Substrate binding with loop closure (residues 32–38).
Chemical step (water attack).
Ordered release of malonate semialdehyde (rate-limiting).
Halide ion dissociation.
Competitive inhibition by bromide confirms halide binds the free enzyme, not the product-bound state .
Q. Advanced: How do contradictions regarding Pro-1’s role in catalysis inform mechanistic studies?
Answer:
Pro-1’s pKa (~9.3) suggests it is protonated (cationic) during catalysis, acting as an acid to protonate C-2. However, covalent modification by 2-oxo-3-pentynoate implies nucleophilic activity under certain conditions. NMR titration and pH-rate profiles reconcile this by showing Pro-1’s role is pH-dependent: as a base in hydration reactions (e.g., with allene substrates) and an acid in dehalogenation .
Q. Advanced: How do computational studies complement experimental findings in elucidating cis-CaaD’s mechanism?
Answer:
Density functional theory (DFT) models (B3LYP/6-31G**) of the active site (159 atoms) propose a stepwise mechanism:
- Glu-114 activates water for nucleophilic attack.
- Pro-1 protonates C-2, stabilizing the enolate intermediate.
- Arg residues stabilize the transition state.
Calculated barriers (18–20 kcal/mol) align with experimental rate constants (~10 s⁻¹), validating the model .
Q. Basic: What is the physiological role of cis-CaaD in bacterial metabolism?
Answer:
cis-CaaD catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylate to malonate semialdehyde in a pathway degrading 1,3-dichloropropene (a nematocide). The product enters the Krebs cycle, enabling bacteria to utilize the toxin as a carbon source .
Q. Advanced: What evolutionary insights emerge from comparing cis-CaaD with homologues like Cg10062?
Answer:
Cg10062, a cis-CaaD homologue from Corynebacterium glutamicum, shares catalytic residues but exhibits promiscuous hydratase and low dehalogenase activity. This suggests cis-CaaD evolved via gene duplication and divergence within the TSF, acquiring specificity through loop stabilization and electrostatic optimization. Vestigial tautomerase activity in Cg10062 supports ancestral function hypotheses .
Q. Advanced: How does covalent inactivation by (R)-oxirane-2-carboxylate inform cis-CaaD’s catalytic flexibility?
Answer:
Crystal structures of inactivated cis-CaaD show covalent adducts at Pro-1 and loop closure (residues 32–38), shielding the active site. This mimics the substrate-bound state, revealing conformational changes critical for catalysis. Comparative studies with trans-CaaD highlight divergent evolution in substrate recognition despite shared mechanistic features .
Properties
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-93-4, 2345-61-1 | |
Record name | (2Z)-3-Chloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-3-Chloropropenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |
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Record name | cis-3-Chloroacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |
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Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-chloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |
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